
Ergosterol hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosterol hydrogen succinate is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa Ergosterol is analogous to cholesterol in animal cells and plays a crucial role in maintaining cell membrane integrity and fluidity this compound is synthesized by esterifying ergosterol with succinic acid, resulting in a compound with enhanced solubility and bioavailability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ergosterol hydrogen succinate typically involves the esterification of ergosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ergosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ergosterol peroxide, which has potential antifungal properties.
Reduction: Reduction reactions can convert this compound back to ergosterol.
Substitution: The succinate group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ergosterol peroxide.
Reduction: Ergosterol.
Substitution: Various ergosterol derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Ergosterol hydrogen succinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: The compound is used to study the role of sterols in cell membrane structure and function.
Medicine: this compound has potential therapeutic applications, including antifungal and anticancer properties. It is also used in the development of drug delivery systems.
Industry: The compound is used in the production of steroid drugs and as a bioactive ingredient in various formulations.
Mecanismo De Acción
Ergosterol hydrogen succinate exerts its effects by integrating into cell membranes and altering their properties. The succinate group enhances the compound’s solubility, allowing it to interact more effectively with membrane-bound proteins and enzymes. This interaction can disrupt the function of fungal cell membranes, leading to cell death. The compound also has potential anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Cholesterol: Found in animal cell membranes, cholesterol is structurally similar to ergosterol but differs in its biological functions.
Stigmasterol: A plant sterol with similar structural features but different biological activities.
Sitosterol: Another plant sterol with applications in lowering cholesterol levels in humans.
Uniqueness: Ergosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to ergosterol. This makes it a valuable compound for pharmaceutical applications, particularly in the development of antifungal and anticancer therapies. Its ability to integrate into cell membranes and disrupt their function sets it apart from other sterols.
Propiedades
Número CAS |
14884-92-5 |
|---|---|
Fórmula molecular |
C32H48O4 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
4-[[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O4/c1-20(2)21(3)7-8-22(4)26-11-12-27-25-10-9-23-19-24(36-30(35)14-13-29(33)34)15-17-31(23,5)28(25)16-18-32(26,27)6/h7-10,20-22,24,26-28H,11-19H2,1-6H3,(H,33,34)/b8-7+ |
Clave InChI |
DGRKFKQXESLUJC-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


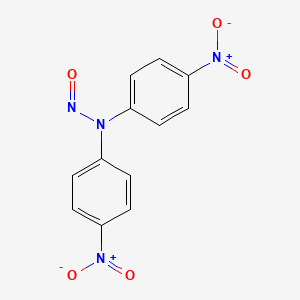
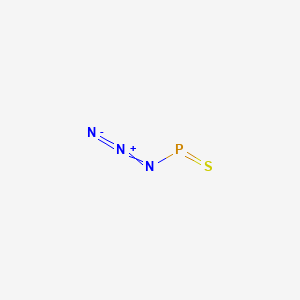

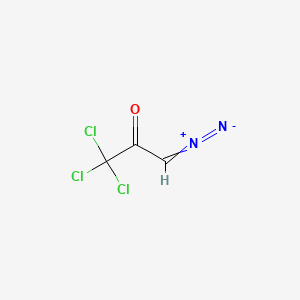

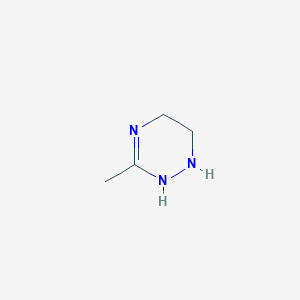
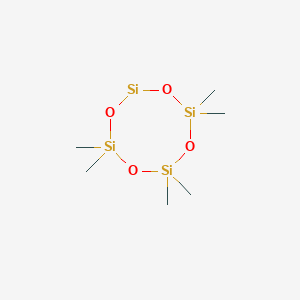
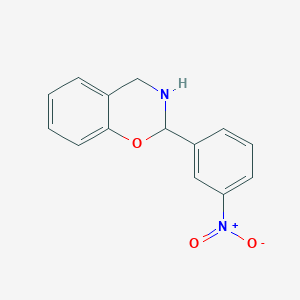
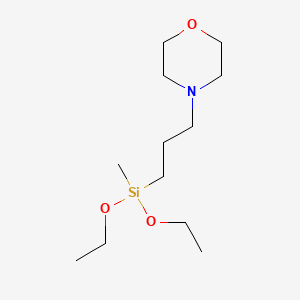
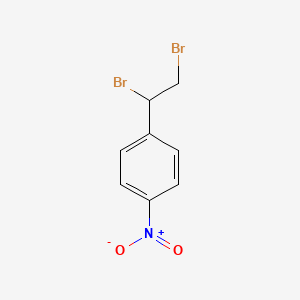
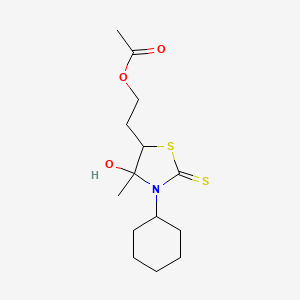
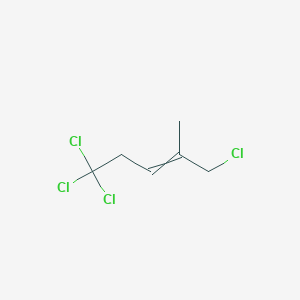
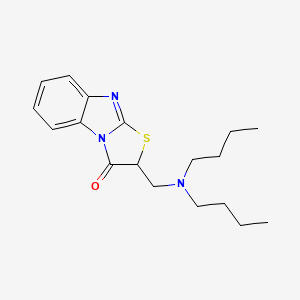
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
